Tris(1-methyl-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
tris(2-methylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-17-10(4-7-14-17)13(20,11-5-8-15-18(11)2)12-6-9-16-19(12)3/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNQPPMXZGCPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=NN2C)(C3=CC=NN3C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288559 | |
| Record name | Methanol, tris(1-methylpyrazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92110-78-6 | |
| Record name | Methanol, tris(1-methylpyrazol-5-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92110-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, tris(1-methylpyrazol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901288559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: Tris(1-methyl-1H-pyrazol-5-yl)methanol is used as a ligand in coordination chemistry, forming complexes with various metal ions. Biology: Medicine: It is being investigated for its therapeutic properties, including its potential use as an anti-inflammatory agent. Industry: The compound is utilized in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between Tris(1-methyl-1H-pyrazol-5-yl)methanol and analogous pyrazole-based compounds:
Key Findings:
Structural Complexity and Functionality: this compound’s tripodal design contrasts with simpler mono-pyrazole derivatives like (1-methyl-1H-pyrazol-5-yl)methanol, which serve as intermediates in halogenation reactions (e.g., bromination for antitubercular agents) . Hybrid structures, such as HC Yellow No. 16 and the adamantane-pyrazole derivative, demonstrate versatility in applications ranging from cosmetics to drug discovery .
Physical Properties: The trisubstituted compound’s melting point is unreported but likely exceeds that of its monosubstituted counterpart (55–59.5°C) due to increased hydrogen-bonding and steric rigidity . Derivatives like 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid exhibit higher thermal stability (mp 240–242°C), attributed to aromatic stacking and carboxylate interactions .
Applications: Pharmaceuticals: Brominated pyrazole derivatives (e.g., 5-(bromomethyl)-1-methyl-1H-pyrazole) are critical intermediates in synthesizing antiparasitic and antitubercular agents . Materials Science: Adamantane-pyrazole hybrids are tailored for high-purity applications, including optical and semiconductor-grade materials . Cosmetics: HC Yellow No. 16 leverages pyrazole’s stability in diazenyl dyes for long-lasting hair coloration .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the 1-methyl-1H-pyrazol-5-yl moieties followed by their assembly onto a central carbon atom bearing a hydroxyl group. The key steps include:
- Preparation of 1-methyl-1H-pyrazol-5-yl building blocks.
- Introduction of the hydroxymethyl functionality.
- Coupling or cyclization reactions to form the tris-substituted methanol core.
Preparation of 1-Methyl-1H-pyrazol-5-yl Methanol Precursors
According to detailed experimental data, 1-methyl-1H-pyrazol-5-yl methanol can be synthesized by reduction of 1-methyl-1H-pyrazole-5-carboxylic acid or its methyl ester using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere conditions.
| Yield (%) | Reaction Conditions | Experimental Notes |
|---|---|---|
| 67 | LiAlH4 in THF, 0–20 °C, 2 h, inert atmosphere | Reduction of 1-methyl-1H-pyrazole-5-carboxylic acid (2 g, 15.86 mmol); quenching with water; drying over Na2SO4; filtration; concentration under reduced pressure to yield colorless oil. |
| 83.3 | LiAlH4 in THF, 0–20 °C, 12 h | Reduction of methyl 1-methyl-1H-pyrazole-5-carboxylate (3 g, 21.4 mmol); workup by extraction and silica gel chromatography to yield off-white oil. |
These methods demonstrate that lithium aluminium hydride is an effective reducing agent for converting carboxylic acid or ester derivatives into the corresponding hydroxymethyl pyrazole with moderate to high yields (67–83.3%).
Assembly of this compound
The literature and patent sources indicate that the tris-substituted methanol core can be formed by reactions involving methyl hydrazine and appropriate pyrazolyl precursors in aqueous or ethanol media under controlled temperature and pressure.
Key parameters from a patented method include:
| Parameter | Details |
|---|---|
| Reaction Medium | Aqueous medium, sometimes with ethanol formed in situ; no additional organic solvents required |
| Temperature Range | 50 to 140 °C |
| Reaction Time | 0.5 to 12 hours (preferably 1 to 6 hours) |
| Pressure | Adjusted according to temperature and boiling point of reaction mixture |
| Catalyst | Acid catalysts such as trifluoroacetic acid or sulfuric acid (0.09–0.1 eq) |
| Isolation Techniques | Crystallization, filtration, washing, drying |
| Crystal Morphology | Platelet-like crystals, facilitating efficient filtration and washing |
| Purity Achieved | Up to 99.7% w/w by 1H-NMR |
The process involves a reaction step (REACl) where the compound of formula (3) reacts with methyl hydrazine in aqueous medium, sometimes accompanied by distillation (DIST1) to remove ethanol formed during the reaction. The product crystallizes either during or after the reaction or distillation steps, allowing for straightforward isolation.
Alternative Synthetic Routes
While direct examples for this compound are limited, analogous pyrazole derivatives have been synthesized via cyclization reactions of enaminones with phenylhydrazines catalyzed by acids in refluxing ethanol. Such methods may be adapted to prepare related tris(pyrazolyl)methanol compounds by selecting suitable substrates and reaction conditions.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of 1-methyl-1H-pyrazole-5-carboxylic acid with LiAlH4 | LiAlH4 in THF, 0–20 °C, 2 h, inert atmosphere | 67 | Produces (1-methyl-1H-pyrazol-5-yl)methanol as colorless oil |
| Reduction of methyl ester of 1-methyl-1H-pyrazole-5-carboxylate | LiAlH4 in THF, 0–20 °C, 12 h | 83.3 | Requires chromatographic purification; yields off-white oil |
| Assembly to tris-substituted methanol core | Reaction of precursor with methyl hydrazine in aqueous medium; 50–140 °C; acid catalyst; 0.5–12 h | Up to 99.7 purity | Product crystallizes as platelet-like crystals, facilitating isolation; no organic solvents needed beyond ethanol formed in situ |
Research Findings and Analysis
- Lithium aluminium hydride reduction is a reliable and high-yielding approach for preparing hydroxymethyl pyrazole intermediates essential for tris-substituted methanol synthesis.
- The patented aqueous synthesis method for the tris-substituted compound improves cost efficiency by avoiding stoichiometric acetic acid and using water or ethanol as the only solvents, enhancing environmental and operational safety.
- Crystallization behavior and crystal morphology are critical for efficient product isolation, with platelet-like crystals being favorable compared to needle-like forms in prior art.
- Acid catalysis (e.g., trifluoroacetic acid) enhances selectivity and purity, with NMR confirming product quality up to 99.7%.
- Alternative methods involving cyclization of enaminones with hydrazines in refluxing ethanol offer potential synthetic routes, though specific adaptation to this compound requires further optimization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tris(1-methyl-1H-pyrazol-5-yl)methanol, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step coordination chemistry, starting with the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with tris(hydroxymethyl)methane under acidic conditions. Key optimizations include:
- Temperature Control : Maintaining reflux conditions (~120°C) in ethanol to ensure complete cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >97% purity .
- Yield Improvement : Use of anhydrous solvents and inert atmospheres (N₂/Ar) to prevent side reactions .
Q. How can this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Analysis : ¹H/¹³C NMR in DMSO-d₆ identifies pyrazole ring protons (δ 6.2–7.1 ppm) and hydroxyl groups (δ 4.8–5.2 ppm). Discrepancies in peak splitting may indicate steric hindrance or hydrogen bonding .
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) resolves the trigonal-planar geometry of the central carbon atom and hydrogen-bonding networks. Data collection at 100 K minimizes thermal motion artifacts .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in this compound influence its supramolecular assembly?
- Intramolecular Bonds : O–H···N interactions between the methanol hydroxyl and pyrazole nitrogen (d = 2.65–2.75 Å).
- Intermolecular Networks : C–H···O interactions (d = 3.10–3.30 Å) form 2D sheets, critical for crystal packing. Computational tools like Mercury (CCDC) visualize these motifs, aiding in polymorphism prediction .
Q. How should researchers address contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Case Study : If NMR suggests free hydroxyl rotation but X-ray shows fixed hydrogen bonds, variable-temperature NMR (VT-NMR) can probe dynamic behavior.
- Resolution : Pair DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) with experimental data to model conformational flexibility .
- Validation : Cross-check with IR spectroscopy (O–H stretch at 3200–3400 cm⁻¹) to confirm hydrogen-bonding states .
Q. What strategies are effective for refining crystal structures of this compound derivatives with twinning or disorder?
- Methodological Answer :
- SHELXL Workflow : Use TWIN/BASF commands to model twinned domains. For disorder, apply PART/SUMP constraints to split occupancy between ligand conformers .
- Validation Tools : R₁/wR₂ convergence (<5% discrepancy) and Hirshfeld surface analysis ensure model accuracy.
- Case Example : A study on a triazolyl-pyrazole hybrid resolved ligand disorder using anisotropic displacement parameters (ADPs) and Fo-Fc difference maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
